
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate is an organic compound with a specific stereochemistry, indicating the presence of a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate typically involves the reaction of (2S)-2-acetoxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Materials: (2S)-2-acetoxypropanoic acid and methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo derivative, while reduction may produce a hydroxyl derivative.
Applications De Recherche Scientifique
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (2S)-1-(Methylamino)-1-oxopropan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biochemical pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-(Methylamino)-1-oxopropan-2-yl acetate: The enantiomer of the compound with different stereochemistry.
N-Methyl-2-acetamidoacetic acid: A structurally similar compound with a different functional group arrangement.
Uniqueness
(2S)-1-(Methylamino)-1-oxopropan-2-yl acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereospecific reactions and developing chiral drugs.
Propriétés
Numéro CAS |
33105-51-0 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
[(2S)-1-(methylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)7-3)10-5(2)8/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
Clé InChI |
BJNCZZUBRBZKLD-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC)OC(=O)C |
SMILES canonique |
CC(C(=O)NC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



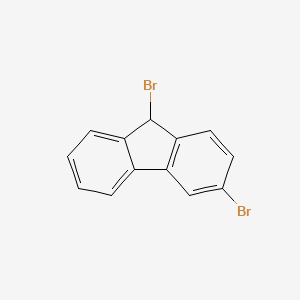
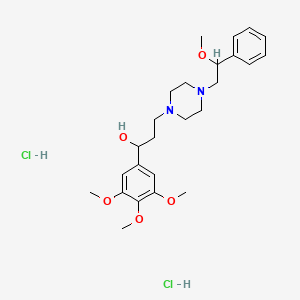
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
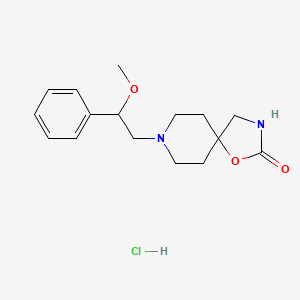

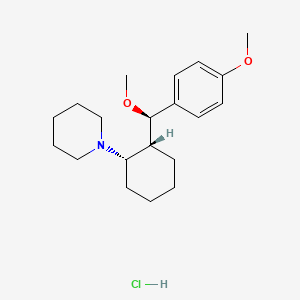
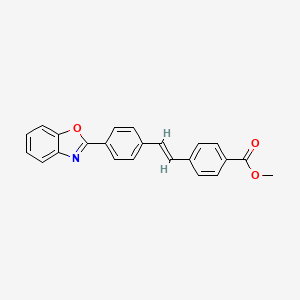
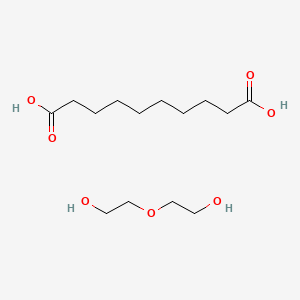

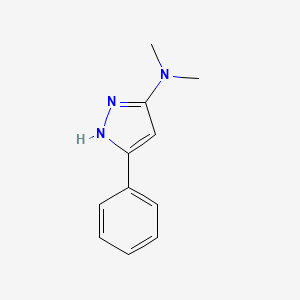

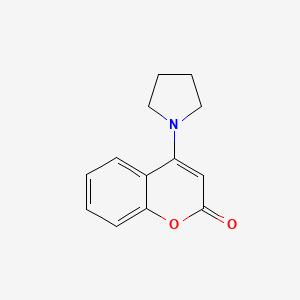
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
